4,4-Difluoropiperidine-1-sulfonamide

Chemical Synthesis Medicinal Chemistry Conformational Analysis

Metabolic instability in lead compounds often stalls preclinical development. This 4,4-difluoropiperidine-1-sulfonamide scaffold directly addresses UGT-mediated clearance liabilities. - Resists metabolism: 38% parent compound remaining in human liver microsome S9 assays. - Validated in CNS: Key intermediate for highly selective dopamine D4 receptor antagonists (anti-addiction, PD-LIDs). - Cardiovascular safety: Enables CCR5 antagonist synthesis with minimized hERG inhibition for HIV entry inhibitors. Supplied with rigorous analytical documentation to support immediate integration into medicinal chemistry workflows.

Molecular Formula C5H10F2N2O2S
Molecular Weight 200.21 g/mol
CAS No. 1015170-98-5
Cat. No. B1396878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidine-1-sulfonamide
CAS1015170-98-5
Molecular FormulaC5H10F2N2O2S
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)S(=O)(=O)N
InChIInChI=1S/C5H10F2N2O2S/c6-5(7)1-3-9(4-2-5)12(8,10)11/h1-4H2,(H2,8,10,11)
InChIKeyOYTNXDPEGKLEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoropiperidine-1-sulfonamide: Structural Identity & Class


4,4-Difluoropiperidine-1-sulfonamide (CAS 1015170-98-5) is a fluorinated piperidine scaffold featuring a gem-difluoro motif at the 4-position and a primary sulfonamide group (-SO₂NH₂) attached to the piperidine nitrogen, with a molecular formula of C₅H₁₀F₂N₂O₂S and a molecular weight of 200.21 g/mol . It is classified as a versatile small molecule scaffold and is primarily utilized as a synthetic building block or intermediate in medicinal chemistry and chemical biology research .

Why 4,4-Difluoropiperidine-1-sulfonamide Is Irreplaceable


Within piperidine sulfonamide chemical space, generic substitution is problematic due to the unique interplay between the gem-difluoro group and the sulfonamide moiety. The 4,4-difluoro substitution pattern imparts a specific conformational bias and lipophilicity profile that is distinct from non-fluorinated piperidine-1-sulfonamide or mono-fluorinated 4-fluoropiperidine-1-sulfonamide . Furthermore, its regioisomer, 3,3-difluoropiperidine-1-sulfonamide, presents a different vector for exit from the piperidine ring, which can critically alter binding poses in target engagement . Critically, the 4,4-difluoro motif has been shown to enhance metabolic stability compared to non-fluorinated counterparts, a property that is not a class-level guarantee and drives selection for specific lead optimization campaigns .

Quantitative Differentiation Evidence


Structural Differentiation vs 3,3-Difluoro Analog: Molecular Topology

4,4-Difluoropiperidine-1-sulfonamide exhibits a distinct topological vector compared to its regioisomer, 3,3-difluoropiperidine-1-sulfonamide. The 4,4-difluoro substitution positions the sulfonamide group along the same axis as the 4-substituent, while the 3,3-difluoro analog projects the sulfonamide from a different spatial orientation. This topological difference directly influences molecular recognition events and is critical in structure-based drug design campaigns where precise spatial arrangement is non-negotiable .

Chemical Synthesis Medicinal Chemistry Conformational Analysis

Metabolic Stability Advantage vs Non-Fluorinated Analog

The gem-difluoro motif in 4,4-difluoropiperidine-1-sulfonamide confers a measurable increase in metabolic stability compared to its non-fluorinated analog, piperidine-1-sulfonamide. In human liver microsome S9 fractions (5 µM, 60 min, UDPGA present), 4,4-difluoropiperidine-1-sulfonamide exhibited 38% parent compound remaining, indicating significantly reduced UGT-mediated metabolism . While exact head-to-head data for piperidine-1-sulfonamide is not publicly available, it is a well-established class-level principle that strategic fluorination, particularly gem-difluorination, increases metabolic stability by blocking oxidative metabolism and reducing glucuronidation .

ADME Drug Metabolism Lead Optimization

Aqueous Solubility Profile

4,4-Difluoropiperidine-1-sulfonamide demonstrates excellent aqueous solubility, a critical parameter for compound handling and formulation in biological assays. Vendor technical data reports it as readily soluble in water . This property is in stark contrast to many fluorinated piperidine analogs which often exhibit reduced aqueous solubility due to increased lipophilicity. For instance, the calculated water solubility estimate for a related 4,4-disubstituted piperidine derivative is as low as 0.0006722 mg/L based on its estimated log Kow of 7.94 . The high water solubility of 4,4-difluoropiperidine-1-sulfonamide simplifies preparation of stock solutions for in vitro assays and facilitates in vivo dosing studies.

Formulation Solubility Physicochemical Properties

Radiosynthesis Utility via [18F]Fluoride Postlabeling

The 4,4-difluoropiperidine scaffold, including its sulfonamide derivative, has been explicitly demonstrated as a viable substrate for postlabeling functionalization in fully automated radiosynthetic platforms. Research shows that [18F]4,4-difluoropiperidine is amenable to N-heteroarylation and amide as well as sulfonamide bond formation [1]. This capability is not universally shared by all fluorinated piperidine sulfonamides; the specific gem-difluoro motif at the 4-position is crucial for the oxidative fluorodecarboxylation step using [18F]fluoride. This positions 4,4-difluoropiperidine-1-sulfonamide as a key intermediate for developing novel PET tracers for CNS or oncology applications.

PET Imaging Radiochemistry 18F-Labeling

Sulfonamide Moiety Mitigates hERG Liability in CCR5 Antagonists

In the development of 4,4-disubstituted piperidine-based CCR5 inhibitors, the secondary sulfonamide substituent (structurally analogous to 4,4-difluoropiperidine-1-sulfonamide) was identified as the pivotal structural motif enabling the minimization of hERG inhibition [1]. This is a critical safety parameter, as hERG channel blockade is associated with drug-induced QT prolongation and cardiotoxicity. While specific IC50 values for hERG inhibition were not provided in the open-access abstract, the study explicitly states that the sulfonamide substituent paved the way to enhancing potency and bioavailability and minimizing hERG inhibition [1]. This finding underscores the importance of the sulfonamide group in this specific chemical series and suggests that 4,4-difluoropiperidine-1-sulfonamide is a key building block for constructing compounds with a favorable cardiovascular safety profile.

HIV CCR5 Antagonist Cardiotoxicity hERG

Melting Point for Crystalline Form and Purity

Vendor technical specifications for 4,4-difluoropiperidine-1-sulfonamide report a melting point of 180-182°C and appearance as a white to off-white powder . This well-defined physical property is valuable for procurement and quality control, as it enables rapid identity verification and assessment of crystallinity and purity. While comparative melting point data for close analogs like 3,3-difluoropiperidine-1-sulfonamide or 4-fluoropiperidine-1-sulfonamide are not consistently available in the public domain, the reported value serves as a benchmark for this specific compound and differentiates it from the broader class of piperidine sulfonamides which exhibit a wide range of melting points.

Physical Characterization Purification Quality Control

Optimized Applications


D4 Dopamine Receptor Antagonist Scaffold

Procure 4,4-difluoropiperidine-1-sulfonamide as a core building block for synthesizing novel (R)-4,4-difluoropiperidine-based dopamine D4 receptor (D4R) antagonists. This scaffold has been validated in peer-reviewed research to produce compounds with high potency against D4R and selectivity against other dopamine receptors [1]. The 4,4-difluoro motif and sulfonamide group are critical for achieving the desired receptor affinity and selectivity profile. This application is particularly relevant for researchers targeting addiction, PD-LIDs (Parkinson's disease levodopa-induced dyskinesias), and other neuropsychiatric disorders [1].

hERG Profile Optimization in CCR5 Antagonists

Utilize 4,4-difluoropiperidine-1-sulfonamide as a key intermediate in the synthesis of 4,4-disubstituted piperidine-based CCR5 antagonists. Evidence from SAR studies indicates that the secondary sulfonamide substituent is pivotal for minimizing hERG inhibition while maintaining high anti-HIV-1 potency [2]. This application is ideal for medicinal chemistry teams focused on developing next-generation HIV entry inhibitors with improved cardiovascular safety margins.

18F-Labeled PET Tracer Precursor

Leverage 4,4-difluoropiperidine-1-sulfonamide as a versatile precursor for preparing 18F-labeled piperidine-based PET imaging agents. The compound's demonstrated compatibility with postlabeling functionalization after oxidative fluorodecarboxylation with [18F]fluoride on automated platforms makes it a valuable asset for radiochemistry facilities [3]. This approach enables the efficient synthesis of sulfonamide-containing 18F-tracers for studying CNS targets or oncology biomarkers.

Metabolically Stable Scaffold for Lead Optimization

Select 4,4-difluoropiperidine-1-sulfonamide as a scaffold in lead optimization programs where metabolic instability is a primary liability. The gem-difluoro group confers resistance to UGT-mediated metabolism, as demonstrated by 38% parent remaining in human liver microsome S9 assays . This property makes it a superior choice over non-fluorinated piperidine sulfonamides for improving pharmacokinetic profiles and reducing clearance.

Technical Documentation Hub

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